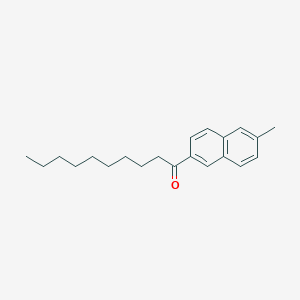
1-(6-Methylnaphthalen-2-YL)decan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methylnaphthalen-2-YL)decan-1-one is a chemical compound known for its unique structure and properties It is characterized by a naphthalene ring substituted with a methyl group at the 6th position and a decanone chain at the 1st position
Métodos De Preparación
The synthesis of 1-(6-Methylnaphthalen-2-YL)decan-1-one typically involves several steps, starting with the preparation of the naphthalene derivative. One common method involves the Friedel-Crafts acylation of 6-methylnaphthalene with decanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
1-(6-Methylnaphthalen-2-YL)decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
1-(6-Methylnaphthalen-2-YL)decan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of 1-(6-Methylnaphthalen-2-YL)decan-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in inflammation and microbial growth.
Comparación Con Compuestos Similares
1-(6-Methylnaphthalen-2-YL)decan-1-one can be compared with other similar compounds, such as:
1-(6-Methylnaphthalen-2-YL)ethan-1-one: This compound has a shorter alkyl chain, which may result in different physical and chemical properties.
1-(6-Methylnaphthalen-2-YL)butan-1-one: Another similar compound with a different alkyl chain length, affecting its reactivity and applications.
Decan-1-ol: A fatty alcohol with a similar decane chain but lacking the naphthalene ring, leading to different uses and properties.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the naphthalene ring and the decanone chain, making it a versatile compound for various applications.
Propiedades
Número CAS |
87969-69-5 |
|---|---|
Fórmula molecular |
C21H28O |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
1-(6-methylnaphthalen-2-yl)decan-1-one |
InChI |
InChI=1S/C21H28O/c1-3-4-5-6-7-8-9-10-21(22)20-14-13-18-15-17(2)11-12-19(18)16-20/h11-16H,3-10H2,1-2H3 |
Clave InChI |
MLDNZZVVLLPGDX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



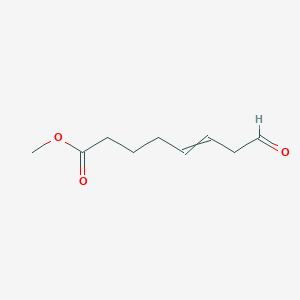
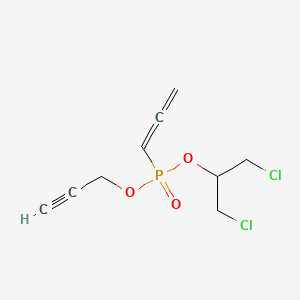
![3-[Bis(methylsulfanyl)methylidene]octan-2-one](/img/structure/B14411497.png)
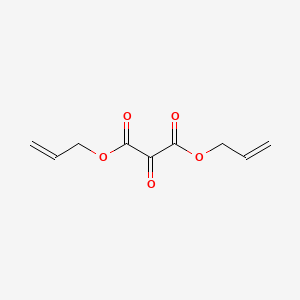
![N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B14411511.png)
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline](/img/structure/B14411518.png)
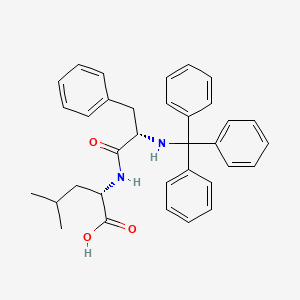

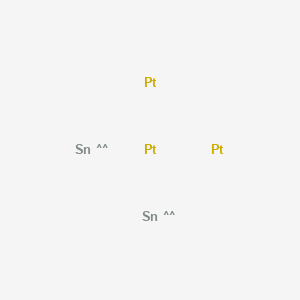
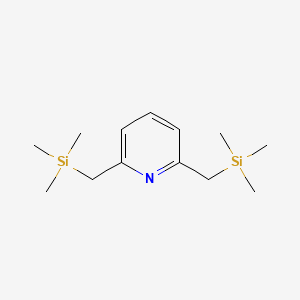
![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid](/img/structure/B14411555.png)
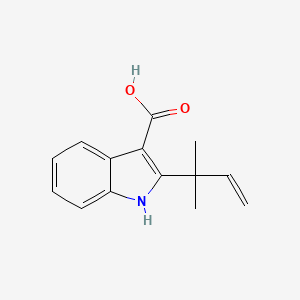
![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)
